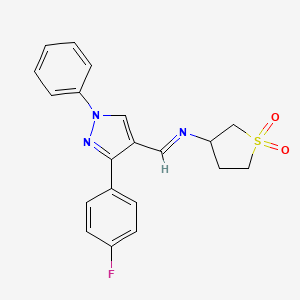

(E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCFSQIEGQLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the tetrahydrothiophene dioxide moiety through a series of condensation and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.

Chemical Reactions Analysis

Pyrazole Core Formation

The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

-

Step 1 : Condensation of 4-fluorobenzaldehyde with phenylhydrazine in ethanol under basic conditions yields the pyrazole ring .

-

Step 2 : Subsequent formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) generates the aldehyde intermediate .

Schiff Base Formation

The aldehyde reacts with 3-aminotetrahydrothiophene 1,1-dioxide (synthesized separately via sulfonation of tetrahydrothiophene) in ethanol under reflux to form the (E)-configured imine:

This step is analogous to hydrazone formations reported in hydantoin syntheses .

Crystallization and Purification

Recrystallization from dimethylformamide (DMF) produces high-purity crystals suitable for X-ray diffraction .

Key Reaction Conditions and Yields

Spectroscopic Characterization

-

IR Spectroscopy :

-

NMR Spectroscopy :

-

X-ray Diffraction : Confirms planar pyrazole ring and perpendicular fluorophenyl group orientation .

Reactivity and Functionalization

-

Nucleophilic Substitution : The sulfone group in tetrahydrothiophene 1,1-dioxide enhances electrophilicity, enabling reactions with amines or thiols .

-

Oxidation : The imine bridge can undergo hydrolysis to regenerate the aldehyde under acidic conditions .

-

Metal Coordination : The N and S=O groups act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic activity .

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing tetrahydrothiophene moieties. The incorporation of the 4-fluorophenyl group is noted to enhance the bioactivity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

The results indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The specific compound has been evaluated for its ability to modulate inflammatory pathways.

Case Study: Inhibition of Cytokine Production

In a controlled study, this compound was administered to murine models subjected to inflammatory stimuli. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to controls .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays, demonstrating its ability to scavenge free radicals effectively.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings suggest that the compound may protect against oxidative stress-related damage .

Biodegradation Studies

Tetrahydrothiophene derivatives like sulfolane are known for their environmental persistence and potential toxicity. Research into the biodegradation pathways of these compounds is crucial for assessing their ecological impact.

Case Study: Microbial Degradation

A study focused on the aerobic biodegradation of sulfolane revealed that specific microbial cultures could effectively degrade this compound, converting it into less harmful substances. The study found that mixed cultures could recover up to 80% of sulfolane carbon as CO2 .

Risk Assessment in Groundwater Contamination

Due to its high solubility and mobility in aquifers, sulfolane poses risks for groundwater contamination at natural gas processing sites. Evaluating the environmental fate and transport of such compounds is essential for developing remediation strategies.

Table 3: Environmental Impact Assessment Parameters

| Parameter | Value |

|---|---|

| Log Pow | -0.77 |

| Water Solubility | >100 g/L |

| Vapor Pressure | 0.0083 hPa at 20°C |

These characteristics indicate a low tendency for bioaccumulation but highlight the need for careful monitoring .

Mechanism of Action

The mechanism of action of (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity could be attributed to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- The target compound shares the sulfolane core with 3,4-dibromotetrahydrothiophene 1,1-dioxide but differs in substituents, favoring a pyrazole-imine system over bromination .

- Unlike indole-based fluorophenyl derivatives (e.g., compound 6 in ), the pyrazole ring in the target compound may confer distinct electronic and steric properties, influencing binding to biological targets.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into two main components: a pyrazole ring and a tetrahydrothiophene moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Study on MCF-7 and MDA-MB-231 Cells : A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results demonstrated that specific derivatives showed enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that could be leveraged for therapeutic applications .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities:

- Mechanism of Action : These compounds inhibit key inflammatory pathways and bacterial growth by targeting specific enzymes involved in inflammatory responses. For example, certain pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions of the pyrazole ring significantly affect their potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| 4-Fluoro substitution | Enhanced lipophilicity and potential binding affinity |

| Variations in phenyl groups | Altered cytotoxicity profiles against cancer cells |

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Studies indicate that related compounds exhibit varying degrees of toxicity based on dosage and exposure routes:

- Acute Toxicity Studies : In animal models, compounds similar to tetrahydrothiophene 1,1-dioxide showed dose-dependent toxicity with observed effects such as reduced locomotor activity at high doses (e.g., 700 mg/kg) .

Case Study 1: Antitumor Efficacy in Preclinical Models

A study conducted on a series of pyrazole derivatives, including our compound of interest, demonstrated significant antitumor activity in xenograft models. The results indicated that these compounds could reduce tumor volume by up to 60% compared to control groups when administered at optimal doses .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives showed that they could significantly reduce edema in rodent models through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-...dioxide, and how can regioselectivity challenges be addressed?

Answer:

The compound’s synthesis likely involves a multi-step approach, starting with the preparation of the pyrazole core. A common strategy for analogous pyrazoles (e.g., in and ) involves condensation reactions using hydrazine hydrate in dioxane or ethanol under reflux. For regioselective formation of the (E)-configured imine linkage, stoichiometric control of reactants (e.g., aldehydes or ketones) and pH modulation (weakly acidic conditions) are critical. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) is recommended to isolate the desired isomer. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming regioselectivity via -NMR (e.g., distinguishing imine proton shifts at δ 8.5–9.0 ppm) are essential .

Advanced: How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Answer:

X-ray crystallography (as demonstrated in and ) reveals that hydrogen-bonding interactions (e.g., N–H···O/S or O–H···S) in similar sulfone-containing heterocycles form supramolecular assemblies (e.g., hexamers or chains). These networks reduce solubility in polar solvents (e.g., water) but enhance thermal stability. To assess this, conduct single-crystal X-ray diffraction (SCXRD) with refinement parameters (R factor < 0.05) and compare lattice energies via computational tools like DFT. Solubility studies in DMSO/water mixtures can quantify the impact of hydrogen bonding on dissolution kinetics .

Basic: What spectroscopic techniques are most effective for characterizing the compound, and how are overlapping signals resolved?

Answer:

Key techniques include:

- -NMR : Assign peaks using 2D-COSY to resolve overlapping signals (e.g., aromatic protons in the 4-fluorophenyl group at δ 7.2–7.6 ppm).

- IR Spectroscopy : Confirm the sulfone group (asymmetric S=O stretches at 1300–1350 cm) and imine bond (C=N stretch near 1600 cm).

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.

For complex cases (e.g., rotational isomers), variable-temperature NMR or deuteration experiments can clarify dynamics .

Advanced: How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

Answer:

Docking studies (e.g., AutoDock Vina) using crystal structure data ( ) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on the pyrazole and sulfone moieties as hydrogen-bond acceptors. Molecular dynamics (MD) simulations (50–100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and correlate with computed binding energies .

Data Contradiction: How to resolve discrepancies in reported reaction yields or spectroscopic data across studies?

Answer:

Systematically evaluate variables:

- Reaction Conditions : Compare solvent polarity (e.g., dioxane vs. ethanol in vs. 9), temperature, and catalyst use.

- Analytical Methods : Ensure consistent NMR referencing (e.g., TMS) and calibration. Cross-validate with SCXRD ( ) to confirm structural assignments.

- Statistical Analysis : Apply ANOVA to replicate experiments (n ≥ 3) and identify outliers. Publish raw data (e.g., crystallographic CIF files) for transparency .

Stability: What protocols mitigate degradation during long-term storage or experimental assays?

Answer:

Degradation of sulfone-containing compounds ( ) is often due to hydrolysis or oxidation. Recommended protocols:

- Storage : Use amber vials under inert gas (N) at −20°C, with desiccants.

- Assay Conditions : Add antioxidants (e.g., BHT) to solutions and maintain pH 6–7. For prolonged experiments (e.g., >9 hours), implement cooling systems (4°C) to slow organic degradation .

Advanced: How does stereoelectronic tuning of the fluorophenyl group affect the compound’s electronic properties?

Answer:

The 4-fluorophenyl group’s electron-withdrawing nature alters the pyrazole ring’s electron density. Characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.